Acid Brown 434

Content Navigation

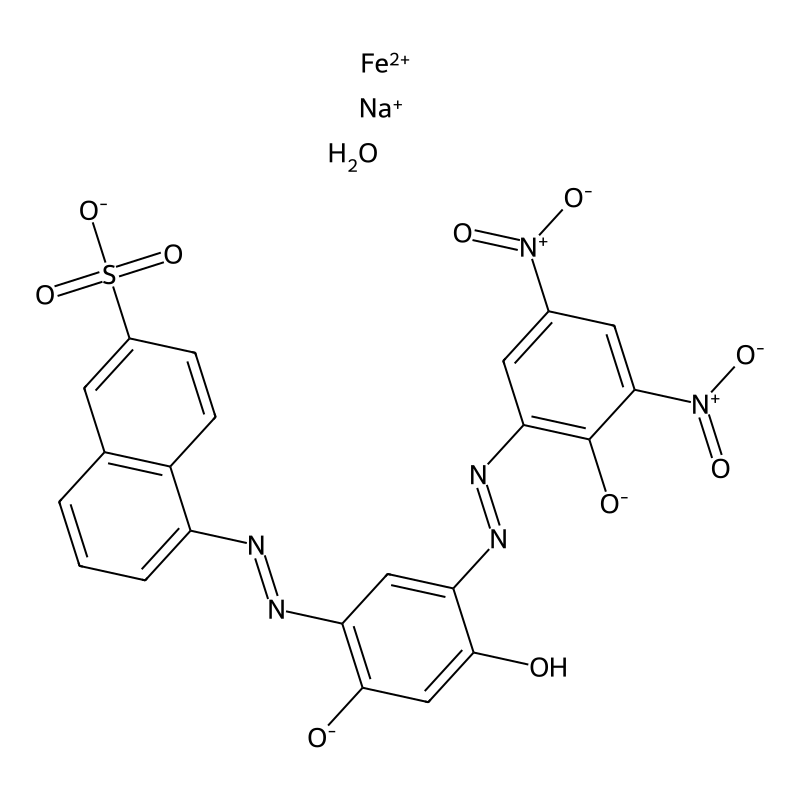

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Canonical SMILES

C22H13FeN6NaO11S iron complex azo dye

Synthesis of Iron Complex Azo Dyes

The synthesis of iron complex azo dyes typically involves a multi-step process, beginning with the synthesis of an organic ligand (azo dye) followed by complexation with an iron salt [1].

- Ligand Synthesis (Azo Coupling): The organic azo dye ligand is commonly prepared through a diazotization and azo coupling reaction [2]. This involves converting an aromatic primary amine into a diazonium salt, which then reacts with a coupling partner, such as a naphthalene derivative bearing electron-donating groups (e.g., -OH, -NH2) [3] [2].

- Precursor Complex Formation: The synthesized ligand is deprotonated and reacted with an iron(II) salt, such as iron(II) acetate, often in methanol. This can yield a precursor complex where methanol molecules may occupy axial coordination sites [1].

- Final Complex Formation: The crystal field strength around the iron center is fine-tuned by substituting the weakly coordinating solvent molecules (e.g., methanol) with stronger N-donor ligands like pyridine or its derivatives (e.g., 4-phenylpyridine, 4-(dimethylamino)pyridine). This step is crucial for modulating the electronic properties and potentially inducing properties like spin crossover [1].

The diagram below illustrates this general synthetic workflow.

Analytical Characterization & Key Data

Once synthesized, these complexes are characterized using a suite of analytical techniques to confirm their structure and properties [3] [1].

Table 1: Key Characterization Techniques for Iron Complex Azo Dyes

| Technique | Purpose & Measured Parameters | Exemplary Data from Literature |

|---|---|---|

| Elemental Analysis (EA) | Determines the empirical formula by measuring % composition of C, H, N, S [3]. | EA for a pyrazole azo dye: C%: 57.82 (Calc), 57.67 (Found); N%: 14.21 (Calc), 14.17 (Found) [3]. |

| Infrared (IR) Spectroscopy | Identifies functional groups and coordination. Shifts in ν(C=O) and ν(N-H) bands upon complexation with metal [3] [1]. | IR of ligand shows strong bands at ~1567-1622 cm⁻¹ for ν(C=N) and ν(N=N); broad bands at ~3270-3408 cm⁻¹ for ν(O-H) [3]. |

| Magnetic Susceptibility | Probes spin state of the Fe center. Measures χₘT product vs. temperature to identify Spin Crossover (SCO) [1]. | χₘT ~3.3 cm³·mol⁻¹·K (High-Spin); χₘT ~0.1 cm³·mol⁻¹·K (Low-Spin). Hysteresis loops (e.g., 10 K wide) indicate bistability [1]. |

| UV-Vis Spectroscopy | Studies electronic properties, monitors complex formation, and can be used for spectrophotometric metal ion determination [3]. | Used to determine acid dissociation constants (pKa) of azo dyes and stability constants of their metal complexes [3]. |

| Mass Spectrometry | Confirms molecular mass and ion composition of the complex [1]. | Used to determine the exact formula of synthesized SCO complexes [1]. |

Table 2: Experimental Parameters and Observed Properties from Literature

This table summarizes specific experimental data for various iron(II) complexes with naphthalene-based ligands, demonstrating how structural changes affect properties like spin state [1].

| Compound | Axial Ligand (Lᵃˣ) | Observed Spin State / SCO Behavior | Key Metrics (χₘT, T₁/₂) |

|---|---|---|---|

| [FeL2(py)₂]·2.5H₂O | Pyridine (py) | High-Spin (HS) | χₘT (300 K): 3.87 cm³·mol⁻¹·K |

| [FeL3(py)₂]·py | Pyridine (py) | Abrupt SCO | T₁/₂: 175 K |

| [FeL4(py)₂]·py | Pyridine (py) | Two-step, gradual SCO | T₁/₂: 150 K, 80 K |

| [FeL1(phpy)₂] | 4-Phenylpyridine (phpy) | SCO with Hysteresis | T₁/₂↓: 238 K, T₁/₂↑: 248 K (10 K loop) |

| [FeL4(phpy)₂] | 4-Phenylpyridine (phpy) | SCO with Hysteresis | T₁/₂↓: 250 K, T₁/₂↑: 260 K (10 K loop) |

| [FeL1(dmap)₂] | 4-(Dimethylamino)pyridine (dmap) | Two-step SCO (gradual & abrupt) | T₁/₂: 224 K, 149 K |

Potential Applications & Biological Relevance

Iron complex azo dyes have significant potential in various high-tech and biomedical fields:

- Molecular Switches and Sensors: Their spin crossover behavior makes them prime candidates for use in memory devices, sensing, and displays [1]. The switching between high-spin and low-spin states can be triggered by temperature, light, or pressure.

- Antimicrobial Agents: Azo dyes and their metal complexes have emerged as promising candidates for new antimicrobial therapies due to their notable efficacy. Their mechanism can involve DNA intercalation, enzyme inhibition, and disruption of microbial cell membranes [4].

- Spectrophotometric Reagents: Simple azo dyes are widely used as chromogenic reagents for the sensitive detection and spectrophotometric determination of metal ions like Cu(II), Ni(II), Co(II), and Zn(II) [3].

- Drug Discovery Considerations: While not specific to this iron complex, the general drug development process is a long, complex, and expensive undertaking, taking over 12 years on average from discovery to market [5]. It involves stages of drug discovery, preclinical development, clinical trials on humans, and regulatory approval [6] [5]. Any compound intended for therapeutic use must undergo rigorous testing for safety, pharmacokinetics, and efficacy [5].

Experimental Design & Protocols

For researchers aiming to work with these compounds, here are outlines of key experimental procedures.

Protocol 1: Synthesis of an Azo Dye Ligand (Example: 2-(3'-phenyl-5'-pyrazolyl azo) resorcinol) [3]

- Diazotization: Dissolve 3-phenyl-5-aminopyrazole (0.005 mol) in ethanol (40 ml) and cool the solution. Add an equivalent amount of a diazotization agent (like sodium nitrite under acidic conditions) to form the diazonium salt in situ.

- Coupling: To the cold, stirred diazonium salt solution, add a solution of resorcinol (0.005 mol) portion-wise over 30 minutes.

- Work-up: Continue stirring for 2 hours. Filter the precipitated solid, wash thoroughly with water, and recrystallize from ethanol to obtain the pure azo dye.

- Characterization: Confirm structure via Elemental Analysis and IR spectroscopy.

Protocol 2: Synthesis of an Iron(II) SCO Complex [1]

- Precursor Complex: React the deprotonated Schiff base-like ligand (H₂Lx, ~1 equiv) with iron(II) acetate (~1 equiv) in methanol. This yields the precursor complex

[FeLx(MeOH)ₙ]. - Final Complex: Dissolve the precursor complex in a suitable solvent and add an excess (e.g., 2-4 equivalents) of the desired axial ligand (e.g., 4-phenylpyridine). Stir the mixture to facilitate ligand substitution.

- Isolation: Precipitate or crystallize the final complex

[FeLx(Lᵃˣ)₂]. Re-crystallization may be necessary to obtain single crystals for X-ray diffraction. - Characterization: Use Elemental Analysis and Mass Spectrometry to confirm composition. Investigate the magnetic properties using a SQUID magnetometer to measure χₘT as a function of temperature (e.g., from 50 K to 300 K).

References

- 1. ( ii ) spin crossover Iron with diaminonaphthalene-based... complexes [pubs.rsc.org]

- 2. - Wikipedia Azo dye [en.wikipedia.org]

- 3. Physico-analytical studies on some heterocyclic azo and their... dyes [pmc.ncbi.nlm.nih.gov]

- 4. A review of the synthesis and application of azo and... | CoLab dyes [colab.ws]

- 5. Drug discovery and development: Role of basic biological research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Research in the Field of Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

Primary Applications and Basic Properties

Acid Brown 434 is a brown acidic dye. Its main applications and characteristics are summarized in the table below.

| Property | Description |

|---|---|

| Primary Applications | Textile dyeing; thermoplastic and thermoset polymer applications [1]. |

| Product Family/Synonyms | Acid Brown RL; Everlan Brown ERL [2] [3]. |

| CAS Registry Number | 126851-40-9 [2] [4] [3]. |

| EC Number | 603-171-5 [3]. |

| Physical Properties | Density: 1.89 g/cm³ (at 20°C); Water Solubility: 53.8 g/L (at 22°C) [2]. |

| Hazard Information | Hazard Statement H412: Harmful to aquatic life with long-lasting effects [3]. |

The following diagram illustrates the primary application sectors for this compound:

Experimental and Handling Considerations

Available data provides some basic parameters for handling, though detailed experimental protocols for synthesis or application are not available in the search results.

- Solubility: The dye has a water solubility of 53.8 g/L at 22°C, which is a key parameter for preparing dye baths in textile processing [2].

- LogP Value: A reported LogP (octanol-water partition coefficient) of -2.2 at 22°C indicates this dye is hydrophilic (water-loving). This property influences its behavior in aqueous solutions and is relevant for environmental fate assessments [2].

Known Information Gaps and Limitations

The search results lack the depth required for a full technical guide. Key information for researchers is unavailable:

- Molecular Structure: The molecular formula and structure are not listed [2] [4].

- Detailed Specifications: Properties like melting point, absorption maxima, and detailed spectroscopic data are absent.

- Application Protocols: Specific methodologies for dyeing textiles or incorporating the dye into polymers are not provided.

References

Physicochemical Properties of Acid Brown 434

The table below summarizes the key quantitative data available for Acid Brown 434 from the search results.

| Property | Value | Conditions |

|---|---|---|

| Water Solubility [1] [2] | 53.8 g/L | at 22°C |

| LogP (Partition Coefficient) [1] [2] | -2.2 | at 22°C |

| Density [1] [2] | 1.89 | at 20°C |

- Flammability: According to one source, this compound is classified as non-flammable [1].

Important Limitations of the Available Data

The information found has significant gaps for a technical guide:

- Missing Structural Information: The molecular formula (MF), molecular weight (MW), and structural diagram are not listed in the search results [1] [2] [3]. This is a critical piece of information for understanding the dye's properties and is essential for the visualizations you requested.

- Lack of Experimental Detail: The provided properties are simple data points without any description of the experimental methods (e.g., measurement standards, instrumentation, calibration procedures) used to determine them.

- No Pharmacological Data: The search results contain no information related to drug development, such as toxicity, biological activity, or signaling pathways.

Proposed Workflow for Characterization

Without a known structure, creating a detailed diagram is challenging. However, the diagram below outlines a general workflow you could follow to characterize this compound once more data is acquired.

A proposed high-level workflow for the comprehensive characterization of this compound, moving from structural elucidation to final guide development.

References

textile dyeing protocol for Acid Brown 434 on wool

Application Notes: Acid Brown 434 on Wool

1. Product Profile this compound is a water-soluble anionic dye belonging to the chemical class of acid dyes [1]. Its CAS Number is 126851-40-9 [1]. It is designed to form ionic bonds with the amino groups present in protein fibers like wool [1].

2. Key Properties and Applications This dye is characterized by its good brightness and is suitable for a range of applications beyond wool, including silk, nylon, paper, and leather [2] [1]. It is known for its high purity and is available in eco-friendly grades with low heavy metal and salt content [1].

3. Standard Protocol for Wool Dyeing The following table outlines a generalized dyeing workflow for applying acid dyes to wool. You will need to determine the optimal values for the variable parameters through laboratory trials.

| Parameter | Details / Typical Range | Notes / Purpose |

|---|---|---|

| Dye Concentration | Variable (e.g., 0.1% - 3% owf) | Start with 1% owf (on weight of fiber); depth of shade is proportional to dye amount [3]. |

| pH Control | Acidic bath (pH 3-5) | Critical for ionic bonding; use acetic acid, formic acid, or ammonium sulfate [1]. |

| Dyeing Temperature | Variable; up to 95-100°C | Temperature gradient is crucial for level dyeing. |

| Dyeing Time | Variable; 30-60 min at peak temp | Ensure sufficient time for exhaustion and diffusion. |

| Auxiliary Chemicals | Leveling agent, wetting agent | Leveling agent promotes even dye uptake [3]. |

| Liquor Ratio | 10:1 to 20:1 | Ratio of water volume to wool weight. |

| After-Treatment | Rinsing, possible soaping | Removes unfixed surface dye to improve fastness [3]. |

4. Experimental Workflow The diagram below illustrates the critical stages of the wool dyeing process with this compound.

5. Fastness Testing and Evaluation To ensure product quality, dyed wool should be tested for colorfastness. The following table summarizes standard test methods and evaluation criteria.

| Fastness Type | Standard Test Method | Evaluation Tool | Performance Goal |

|---|---|---|---|

| Wash Fastness | ISO 105-C10, AATCC 61 [4] | Gray Scale for Color Change & Staining [4] | Grade 4-5 (Excellent) |

| Light Fastness | AATCC TM16, ISO 105-B02 [3] | Blue Wool Scale | Grade 4-5 (Good to Very Good) |

| Rub Fastness | AATCC TM8, ISO 105-X12 [3] | Gray Scale for Staining [3] | Grade 4-5 (Good to Excellent) |

Gray Scale Interpretation:

- Grade 5: Excellent (no change/no staining)

- Grade 4: Good

- Grade 3: Moderate

- Grade 2: Poor

- Grade 1: Very Poor [4]

6. Troubleshooting Common Dyeing Issues

- Bleeding: Dye leaches out during washing. This can be caused by insufficient rinsing after dyeing or not using a fixing agent when necessary [3].

- Crocking: Color transfers when fabric is rubbed. This is often due to leftover dye molecules on the fiber surface that have not been properly fixed or removed [3].

- Fading: Color depth diminishes over time. Using the wrong dye type for the fiber or exposure to bleaching agents, heat, or sun can cause this [3].

References

- 1. - Dycron Colour Chem Pvt Ltd. Acid Dyes [dycroncolourchem.com]

- 2. (id:11406596). Buy India Acid - EC21 Brown 434 Acid Dyes [ec21.com]

- 3. Notes: Color and Color Matching Problems in Color Industry Textile [hazalsnotebook.wordpress.com]

- 4. of Test Methods of Contrast Fastness to Washing - Testex Textile Color [testextextile.com]

Known Information on Acid Brown 434

The table below summarizes the very limited data found on Acid Brown 434. Please note that the sources for this information are not the primary manufacturers and may be outdated [1] [2].

| Property | Reported Value / Application |

|---|---|

| C.I. Name | This compound [1] |

| CAS No. | 126851-40-9 [1] |

| Primary Application | Leather (L) and Wood Stain (WS) [1] |

| Light Fastness | 4-5 (on a scale of 1-5, where 5 is excellent) [2] |

A General Workflow for Leather Dyeing with Acid Dyes

While specific data for this compound is unavailable, the general workflow for dyeing leather with acid dyes involves several key stages. The following diagram outlines this generic process.

References

Comprehensive Application Notes and Protocols: Analysis of Acid Brown 434 Using Micellar Electrokinetic Chromatography (MECK)

Introduction to the Analytical Principle

Micellar Electrokinetic Chromatography (MECK) represents a powerful hybrid separation technique that combines the principles of capillary electrophoresis and chromatography. This method enables the highly efficient separation of both charged and neutral molecules through the introduction of a micellar pseudostationary phase into the electrophoretic system. In MECK analysis, surfactants are added to the background electrolyte at concentrations exceeding their critical micellar concentration, forming dynamic structures that interact differentially with analytes based on their hydrophobicity and charge characteristics. The separation mechanism relies on the partitioning of analytes between the aqueous mobile phase and the hydrophobic interior of the micelles, which migrate at a different velocity from the electroosmotic flow. This dual partitioning system provides the theoretical foundation for achieving high-resolution separation of complex mixtures that would be challenging to address with conventional capillary zone electrophoresis alone.

The application of MECK for the analysis of Acid Brown 434 (CAS No. 126851-40-9) addresses significant challenges encountered with other analytical methods. This compound is a commercial dye mixture comprising multiple chrome(III) complexes and synthetic byproducts that traditional techniques struggle to resolve effectively. Research has demonstrated that reversed-phase HPLC and capillary zone electrophoresis often yield unsatisfactory results for these complex dye mixtures, failing to adequately separate the numerous components present in commercial formulations. The MECK approach, however, has proven capable of resolving over twelve compounds within a remarkably short analysis time of approximately 8 minutes, far surpassing the performance of alternative methodologies. This exceptional separation efficiency makes MECK particularly valuable for quality control in dye manufacturing and for regulatory compliance monitoring, where comprehensive characterization of dye composition is essential.

Materials and Methods

Chemical Reagents and Standards

The analytical procedure for this compound separation requires the following materials of specified purity grades. Ultrapure water should be used throughout the preparation process, typically obtained from a Millipore purification system or equivalent with a resistivity of 18.2 MΩ·cm. The surfactant sodium dodecyl sulfate (SDS) serves as the micelle-forming agent and should be of electrophoretic grade (≥99% purity) to minimize UV absorption background interference. The borate buffer components, specifically sodium tetraborate decahydrate, must be of analytical reagent grade to ensure consistent electrophoretic mobility and stable electroosmotic flow. Methanol and acetonitrile of HPLC grade are required for sample dissolution and conditioning procedures. The primary analytical standard, This compound, should be obtained from certified chemical suppliers, with typical properties including a water solubility of 53.8 g/L at 22°C and a density of 1.89 at 20°C [1]. For system suitability testing and migration time normalization, appropriate internal standards such as dimethyl sulfoxide or mesityl oxide may be employed.

Equipment and Instrumentation

The MECK analysis requires specific instrumentation to achieve optimal separation performance:

- Capillary Electrophoresis System: An automated CE system with thermostated cartridge compartment and UV-Vis diode array detection capability is essential. The system should maintain temperature control within ±0.1°C to ensure migration time reproducibility.

- Detection System: Optimal detection for this compound is achieved at 254 nm [2], though the diode array capability allows for spectral confirmation across multiple wavelengths (200-600 nm).

- Capillary Dimensions: Bare fused-silica capillaries with 50 µm internal diameter and 365 µm outer diameter are recommended. The effective separation length typically ranges from 40-60 cm with a total length of 48-68 cm.

- pH Meter: A calibrated digital pH meter with combination electrode capable of measuring to ±0.01 pH units is necessary for buffer preparation.

- Ultrasonic Bath: For degassing solutions and facilitating complete dissolution of samples.

- Vacuum Filtration Apparatus: Employing 0.45 µm membrane filters for removing particulate matter from background electrolyte solutions.

Table 1: Optimal Instrumental Parameters for this compound Separation by MECK

| Parameter | Specification | Notes |

|---|---|---|

| Separation Voltage | 25 kV | Constant voltage mode |

| Capillary Temperature | 25°C | Critical for reproducibility |

| Sample Injection | 50 mbar for 5 s | Hydrodynamic injection |

| Detection Wavelength | 254 nm | Diode array confirmation 200-600 nm |

| Run Time | 8 minutes | Includes equilibration |

Electrophoretic Protocol

Solution Preparation

The accurate preparation of solutions is fundamental to achieving reproducible MECK separations. Begin with the borate buffer stock solution (100 mM) by dissolving 3.81 g of sodium tetraborate decahydrate in 80 mL of ultrapure water, then quantitatively transfer to a 100 mL volumetric flask and dilute to volume. Filter this solution through a 0.45 µm membrane before use. For the MECK background electrolyte, combine 20 mL of the borate stock solution with 1.44 g of SDS (80 mM final concentration) and 60 mL of water in a 100 mL volumetric flask. Sonicate for 10 minutes to ensure complete dissolution of SDS, then dilute to volume with water. Degas the final solution by sonication under vacuum for 5 minutes to prevent bubble formation during electrophoresis. The sample solution is prepared by accurately weighing approximately 10 mg of this compound dye into a 10 mL volumetric flask, dissolving in a minimal amount of methanol, and diluting to volume with the background electrolyte solution to achieve a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter prior to injection.

Capillary Conditioning and Storage

Proper capillary conditioning is essential for achieving stable electroosmotic flow and reproducible migration times. For new capillaries, begin by flushing with 1.0 M NaOH for 30 minutes at 20 psi, followed by a 15-minute ultrapure water rinse and a 30-minute flush with background electrolyte solution. For daily conditioning before analysis, flush the capillary sequentially with 0.1 M NaOH (5 minutes), water (5 minutes), and background electrolyte (10 minutes). Between runs, rinse with background electrolyte for 2 minutes to ensure reproducibility. For long-term storage, after the final analysis of the day, rinse the capillary with water for 10 minutes and purge with air for 5 minutes before storing. When using the same capillary for different applications, implement a regeneration procedure comprising extended rinsing with methanol (5 minutes), 0.1 M HCl (10 minutes), water (5 minutes), and finally conditioning with the new background electrolyte (15 minutes).

Separation Methodology

The electrophoretic separation follows a systematic procedure to ensure optimal results:

- System Initialization: Power on the instrument, set the cartridge temperature to 25°C, and allow 15 minutes for thermal equilibration. Place vials containing background electrolyte, sample, and NaOH/water for rinsing in the appropriate autosampler positions.

- Capillary Conditioning: Implement the daily conditioning protocol as described in section 3.2 to establish stable electroosmotic flow.

- Sample Introduction: Employ hydrodynamic injection at 50 mbar for 5 seconds, corresponding to an injected volume of approximately 20 nL.

- Electrophoretic Separation: Apply a constant voltage of 25 kV for 8 minutes, monitoring the current stability throughout the separation. The initial current should be approximately 35-40 µA, showing a gradual decrease as the run progresses due to Joule heating effects.

- Detection: Monitor the separation at 254 nm while collecting full spectra from 200-600 nm at a frequency of 2 Hz for peak identity confirmation.

- Post-Run Capillary Regeneration: Between analyses, rinse the capillary with fresh background electrolyte for 2 minutes to re-establish baseline conditions.

Table 2: Optimized MECK Separation Conditions for this compound and Related Dyes

| Parameter | This compound | Acid Black 194 | Acid Brown 432 |

|---|---|---|---|

| Buffer Concentration | 20 mM borate | 25 mM borate | 20 mM borate |

| SDS Concentration | 80 mM | 100 mM | 80 mM |

| Separation Voltage | 25 kV | 28 kV | 25 kV |

| Analysis Time | 8 min | 10 min | 8 min |

| Resolution | >1.5 for main components | >1.8 for main components | >1.5 for main components |

Data Analysis and Interpretation

Compound Identification and Quantification

The identification of components in commercial Acid Brown 494 relies on multiple analytical parameters. Migration time serves as the primary identifier, with relative standard deviations (RSD) typically below 1% for replicate analyses, enabling reliable component tracking across successive runs. Spectral matching using diode array detection provides secondary confirmation, with absorbance ratios at different wavelengths (e.g., 254/280 nm) offering additional verification points. For absolute identification, fraction collection followed by mass spectrometric analysis (LC-MS) or NMR may be employed, as demonstrated in studies where main components and impurities were isolated by silica flash chromatography and structurally characterized [2]. Quantitative analysis utilizes peak area normalization with internal standardization to account for injection volume variations. Method validation studies should establish linearity across appropriate concentration ranges (typically 0.1-10 mg/mL for quality control purposes), with correlation coefficients (R²) exceeding 0.995. The limit of detection for individual components in this compound is typically in the range of 0.01-0.05 mg/mL under optimized MECK conditions.

Method Validation Parameters

The MECK method for this compound analysis exhibits excellent performance characteristics with low % Relative Standard Deviation of the main electrophoretic parameters [2]. Precision studies should encompass repeatability (intra-day RSD < 2% for migration time and < 5% for peak area) and intermediate precision (inter-day, inter-operator RSD < 3% for migration time and < 7% for peak area). Accuracy can be established through spike recovery experiments, with acceptable recovery ranges of 95-105% for major components. The robustness of the method should be verified by deliberately varying critical parameters such as buffer pH (±0.5 units), SDS concentration (±10%), and separation voltage (±5%) while demonstrating that resolution of critical peak pairs remains acceptable (Rs > 1.5). The exceptional selectivity of the MECK method enables baseline separation of over twelve compounds in commercial this compound within an 8-minute analysis window, far surpassing the performance of HPLC and CZE methods which often fail to resolve the complex impurity profile of these industrial dye mixtures.

Troubleshooting and Quality Control

Common Issues and Solutions

Even with optimized methods, analysts may encounter technical challenges that affect separation quality:

- Current Instability: Fluctuations in electrophoretic current often indicate buffer depletion or capillary contamination. Remedy by replacing the background electrolyte every 10-15 runs and implementing a more rigorous capillary cleaning protocol with 0.1 M NaOH followed by extended water rinsing.

- Peak Tailing: Poor peak symmetry typically results from solute-wall interactions or micelle overload. Minimize these effects by ensuring proper capillary conditioning and decreasing the sample concentration if necessary. Adding small amounts of organic modifiers (5-10% methanol) to the background electrolyte can also improve peak shape.

- Migration Time Drift: Progressive changes in migration times usually stem from electroosmotic flow variations due to pH changes or capillary surface modifications. Implement a robust conditioning protocol and use internal standards to normalize migration times. Monitor buffer pH carefully and prepare fresh background electrolyte daily.

- Poor Resolution: Inadequate separation of components may require fine-tuning of SDS concentration (typically 70-100 mM range) or adjustment of buffer pH to optimize the charge state of analytes and their partitioning into micelles.

- Baseline Noise: Excessive noise often originates from detector lamp degradation, bubble formation, or contaminated buffers. Check lamp hours, degas solutions thoroughly, and filter all solutions through 0.45 µm membranes before use.

System Suitability Testing

Implement a systematic quality control protocol to ensure consistent method performance:

- Resolution Check: Analyze a standard mixture of this compound prior to sample batches, verifying that resolution between the two closest eluting peaks (typically compounds 7 and 8 in the electrophoregram) maintains Rs > 1.5.

- Migration Time Reproducibility: Confirm that the relative standard deviation of migration times for the principal peaks is ≤ 1% across six replicate injections.

- Theoretical Plates: Calculate efficiency for the major component, which should exceed 100,000 theoretical plates under optimal conditions.

- Peak Symmetry: Verify that tailing factors for principal peaks remain between 0.8 and 1.5.

The following workflow diagram illustrates the complete MECK analytical procedure for this compound:

Applications and Regulatory Considerations

The MECK method for this compound analysis finds significant utility across multiple applications, primarily in industrial quality control for dye manufacturing where batch-to-batch consistency must be verified. The exceptional resolving power of this technique enables comprehensive impurity profiling, detecting and quantifying synthetic byproducts and isomeric variants that may impact dye performance or safety. In regulatory compliance, the method supports adherence to frameworks such as the REACH regulation in the European Union, which requires robust analytical methods for approximately 2,500 marketed dyes [2]. The environmental relevance of this analysis is underscored by the ecotoxicological profile of related dyes, with studies showing Acid Black 194 exhibits a DL50 of approximately 10 mg/L for fish, significantly more toxic than other dyes like Acid Violet 90 (>100 mg/L) [2]. This MECK method provides the necessary selectivity to monitor such potentially hazardous components in commercial dye products, supporting both product quality and environmental safety objectives.

The utility of this MECK protocol extends beyond this compound to encompass related complex dye mixtures, including Acid Black 194 and Acid Brown 432, which exhibit similar separation challenges when analyzed by conventional techniques. The robustness of the method has been demonstrated through successful application to these commercially important dye systems, with minimal optimization required for method transfer. As regulatory scrutiny of industrial chemicals intensifies globally, this highly efficient separation methodology offers manufacturers and testing laboratories a powerful tool for comprehensive dye characterization that surpasses the capabilities of traditionally employed HPLC and CZE methods. The relatively short analysis time (8 minutes) combined with the minimal reagent consumption position MECK as an environmentally friendly alternative that aligns with the principles of green chemistry while delivering superior analytical performance.

References

micellar electrokinetic chromatography analysis Acid Brown 434

MEKC Analysis of Acid Brown 434

The table below summarizes the core parameters from a published MEKC method for analyzing commercial dyes, including this compound [1].

| Parameter | Specification |

|---|---|

| Analytes | Commercial metal-complex dyes: Acid Black 194, Acid Brown 432, This compound [1] |

| Key Achievement | Successful separation of over twelve compounds in the commercial Acid Black 194 mixture in under 8 minutes [1]. |

| Separation Efficiency | High separation efficiency for complex dye mixtures; low % Relative Standard Deviation for electrophoretic parameters [1]. |

| Sample Preparation | Details unspecified in the provided abstract; likely involves dissolving the commercial dye in a suitable solvent [1]. |

| Critical Gaps | Specific buffer composition, surfactant type/concentration, voltage, temperature, and capillary dimensions are not detailed in the abstract [1]. |

Generic MEKC Protocol for Dye Analysis

The search results did not yield a full, detailed protocol for this compound. However, the following workflow synthesizes standard MEKC practices and the context from the dye analysis paper. You will need to optimize the conditions marked with an asterisk (*) through experimentation.

Diagram Title: MEKC Workflow for Dye Analysis

Phase 1: Sample Preparation

- Dissolve the commercial dye sample in an appropriate solvent (e.g., deionized water, methanol, or the running buffer itself) [2] [1].

- If the sample contains insoluble particles, centrifugation followed by filtration (e.g., a 0.45 µm syringe filter) is recommended to prevent capillary blockage [2].

Phase 2: Background Electrolyte (Buffer) Preparation

- The separation occurs in a micellar buffer system. You will need to optimize the composition.

- Surfactant: A common starting point is Sodium Dodecyl Sulfate (SDS), an anionic surfactant [3] [4]. Concentrations typically range from 20-100 mM [5] [4].

- Buffer: A common buffer is borate (e.g., 20-50 mM) [2]. The pH is critical and should be optimized; alkaline conditions (pH ~8.5-9.5) are often used to generate a strong electroosmotic flow (EOF) [3] [5].

- Organic Modifiers: To improve separation and solubility, organic solvents like methanol or acetonitrile (e.g., 5-10% v/v) can be added [3] [2].

- Filter the final buffer solution through a 0.45 µm or 0.22 µm membrane and degas it before use.

Phase 3: Instrumental Setup and Separation

- Capillary: Use a fused-silica capillary. A common dimension is 50-75 µm inner diameter, with a total length of 40-60 cm [2].

- Detection: Diode Array Detection (DAD) is suitable, allowing you to select the optimal wavelength based on the dye's absorbance [2] [1].

- Capillary Conditioning: Before first use and daily, condition the capillary by flushing with NaOH, water, and running buffer [2]. Between runs, a shorter flush with buffer is sufficient.

- Injection: Hydrodynamic injection (e.g., 5-50 mbar for 5-30 seconds) [2] [5].

- Separation: Apply a voltage in the range of 15-30 kV [2] [5]. The temperature is often controlled at 20-25°C.

Key Considerations for Method Development

- Surfactant Choice: The interaction between the charged micelles and the analytes is fundamental. Since this compound is a metal-complex acid dye, an anionic surfactant like SDS is a logical starting point, but cationic surfactants could also be explored to reverse the EOF and alter selectivity [4].

- Optimization Strategy: Given the number of interacting variables (surfactant concentration, pH, organic modifier percentage, voltage), using an experimental design (e.g., Central Composite Design) is a more efficient optimization strategy than changing one variable at a time [2].

- Impurity Profiling: The cited study highlights MEKC's power for detecting and identifying impurities and by-products in commercial dye batches, which is crucial for compliance with regulations like REACH [1].

References

- 1. (PDF) Analysis of commercial Acid Black 194 and related dyes by... [academia.edu]

- 2. Optimization of micellar capillary electrokinetic ... chromatography [pmc.ncbi.nlm.nih.gov]

- 3. - Wikipedia Micellar electrokinetic chromatography [en.wikipedia.org]

- 4. Principles of Micellar Capillary Electrokinetic ... Chromatography [pmc.ncbi.nlm.nih.gov]

- 5. Determination of imidacloprid and its metabolite 6-chloronicotinic acid ... [pubmed.ncbi.nlm.nih.gov]

capillary electrophoresis method for metal complex dyes

Fundamental Principles of Capillary Electrophoresis

Capillary Electrophoresis (CE) is a powerful separation technique that operates by applying a high-voltage electrical field across a narrow-bore capillary filled with an electrolyte buffer. Its exceptional resolving power is particularly beneficial for charged species like metal complexes and dyes [1] [2].

- Separation Mechanism: Separation of metal complexes is primarily based on their differential migration in an electric field, governed by their charge-to-size ratio. Cations move toward the cathode (negative electrode) and anions toward the anode (positive electrode) [1].

- The Role of Electro-Osmotic Flow (EOF): A critical phenomenon in CE is the EOF, which is the bulk flow of the buffer solution through the capillary. In a fused silica capillary, the ionized silanol groups on the inner wall create a negatively charged surface. This attracts positively charged ions from the buffer, forming an electrical double layer. Upon application of voltage, this layer moves, dragging the entire solution volume toward the cathode. The EOF is often the dominant force, capable of carrying neutral species and even anions (which are electrophoretically attracted to the anode) toward the cathode for detection [1].

- Key Forces: The net migration of an analyte is the vector sum of its electrophoretic migration and the electro-osmotic flow [1].

CE Separation Modes for Metal Complexes and Dyes

Different modes of CE can be employed to optimize the separation for various metal complexes and dyes, based on their properties.

| Mode | Acronym | Separation Mechanism | Best For |

|---|---|---|---|

| Capillary Zone Electrophoresis | CZE | Charge-to-size ratio in free solution [2]. | Charged metal complexes; can be used with complexing agents like organic acids or strong chelators to manipulate mobility [3]. |

| Micellar Electrokinetic Chromatography | MEKC/MECC | Partitioning between aqueous phase and charged micelles (e.g., SDS) acting as a pseudo-stationary phase [1] [2]. | Neutral metal complexes and charged species; resolves both by integrating hydrophobic parts into micelles [1]. |

| Microemulsion Electrokinetic Chromatography | MEEKC | Partitioning between aqueous buffer and oil droplets in a stabilized microemulsion [1] [2]. | Water-insoluble compounds and a wide range of neutral and charged complexes [1]. |

| Non-Aqueous Capillary Electrophoresis | NACE | Uses organic solvents (e.g., acetonitrile, methanol) altering solvation, acidity, and complexation [1] [2]. | Hydrophobic analytes, improving solubility and selectivity; ideal for coupling with Mass Spectrometry (MS) [1]. |

Detailed Experimental Protocols

Protocol 1: CZE with Direct UV Detection for Metal Chelates

This protocol is adapted from methods used for transition metal ions and is suitable for metal complexes that have intrinsic UV absorbance [3].

- Capillary: Fused silica, 50 µm inner diameter, 50 cm total length (40 cm to detector).

- Background Electrolyte (BGE): 20 mM Sodium Tetraborate buffer (pH 9.3) containing 0.5 mM 8-hydroxyquinoline-5-sulfonic acid [3].

- Sample Preparation: Dissolve metal complex dyes in deionized water or a solvent compatible with the BGE. Filter through a 0.45 µm membrane. For precapillary complexation, mix the metal ion with a strong chelating agent like EDTA or PAR before injection to form stable, UV-absorbing complexes [3].

- Instrument Parameters:

- Injection: Hydrodynamic, 0.5 psi for 5 seconds.

- Separation Voltage: +20 kV.

- Temperature: 25°C.

- Detection: Direct UV at 214 nm or at the absorbance maximum of the complex [3].

- Key Notes:

- The addition of charged surfactants like SDS to the BGE can modify the capillary wall and alter the migration behavior of complexes, offering a route to optimize separation [3].

- Ensure complexes are stable throughout the analysis.

Protocol 2: MEKC for Neutral Metal Complex Dyes

This protocol is ideal for separating neutral complexes or mixtures of charged and neutral species.

- Capillary: Fused silica, 75 µm inner diameter, 60 cm total length.

- Background Electrolyte (BGE): 20 mM Sodium phosphate buffer (pH 7.0), 50 mM Sodium Dodecyl Sulfate (SDS) [1].

- Sample Preparation: Dissolve dyes in methanol or the BGE. Filter before use.

- Instrument Parameters:

- Injection: Electrokinetic, 5 kV for 10 seconds.

- Separation Voltage: +25 kV.

- Temperature: 30°C.

- Detection: UV-Vis or Diode Array Detector (DAD) at the appropriate wavelength [1].

- Key Notes:

- The concentration of SDS must be above its critical micelle concentration (CMC) to form micelles.

- The migration time of neutral analytes is determined by their distribution coefficient between the micellar and aqueous phases [1].

Advanced Applications and Instrument Configuration

CE has been successfully applied to a wide range of analytes, demonstrating its versatility. The table below summarizes specific applications relevant to complex mixtures.

| Analyte Class | Specific Example | CE Mode | Key Separation Condition | Detection |

|---|---|---|---|---|

| Lanthanide Ions | Separation as complexes with aminopolycarboxylic acids [3]. | CZE | Complexation with EDTA or similar agents to manipulate mobility differences [3]. | Indirect UV or direct UV of complexes. |

| Chiral Pharmaceuticals | Resolution of enantiomers [2]. | CZE / MEKC | Addition of chiral selectors (e.g., cyclodextrins) to the BGE [2]. | UV. |

| Plant Alkaloids | Berberine, palmatine, etc., from Rhizoma coptidis [1]. | NACE / CZE | Non-aqueous buffer (e.g., methanol/acetonitrile with acid/base) [1]. | UV at 230/265/350 nm; ESI-MS. |

| Flavonoids | Luteolin, apigenin, quercetin from Lamiophlomis rotata [1]. | CZE | Alkaline borate or phosphate buffer [1]. | UV at 210 nm. |

| Cr(III) / Cr(VI) Speciation | Simultaneous determination of different oxidation states [3]. | CZE | Precapillary complexation to form stable, separable anionic and cationic complexes [3]. | Direct UV. |

- Instrument Configuration for High-Sensitivity Analysis:

- For ultra-trace detection of metal complexes, laser-induced fluorescence (LIF) can be employed. This requires complexes to be tagged with a highly fluorescent ligand [3].

- Coupling with Mass Spectrometry (MS) is a powerful combination, providing superior detection sensitivity and structural identification capabilities. Non-aqueous CE (NACE) is particularly well-suited for CE-MS coupling due to the high volatility and low surface tension of organic solvents [1] [2].

Troubleshooting and Best Practices

- Poor Resolution: Optimize BGE pH, concentration, and composition. Consider using a different CE mode (e.g., switch from CZE to MEKC for neutral compounds). Additives like organic modifiers (methanol) or complexing agents can enhance selectivity.

- Capillary Coating: For analytes that adsorb strongly to the capillary wall (e.g., proteins), permanent or dynamic coatings can be applied to suppress EOF and minimize interaction [3].

- Signal-to-Noise Optimization: For quantitative analysis, online sample concentration techniques like peak stacking or isotachophoresis can be used to preconcentrate the sample in the capillary, greatly improving detection limits [3].

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for developing and executing a CE method for metal complex dyes.

Conclusion

Capillary electrophoresis offers a robust, versatile, and high-resolution platform for the analysis of metal complex dyes. By understanding the fundamental principles and available separation modes, researchers can select and optimize protocols to address specific analytical challenges, from quantifying specific dyes to speciating metal ions. The provided protocols and application examples serve as a solid foundation for method development in this field.

References

Introduction to Single Fiber Dye Analysis in Forensics

Textile fibers are a prevalent form of trace evidence in criminal investigations, capable of providing crucial links between suspects, victims, and crime scenes [1] [2]. Their significance stems from their ease of transferability in contact incidents such as assaults, homicides, and hit-and-run accidents [1]. A single fiber, typically measuring 1-3 mm in length and 15-25 μm in diameter, can be a rich source of forensic information [1]. While initial analysis focuses on the physical and chemical composition of the fiber itself, the analysis of its colorants provides a higher degree of specificity, which is especially critical for common natural fibers like cotton and wool [2]. This analysis is challenging due to the extremely small sample size, the complexity of modern dye mixtures, and the forensic desire to employ non-destructive techniques first [1] [2]. The following sections provide a detailed protocol for the comprehensive analysis of dyes from a single fiber.

Analytical Techniques for Dye Analysis: A Comparison

The following table summarizes the key analytical techniques used in the forensic examination of dyes from single fibers, highlighting their applications and specific considerations.

Table 1: Techniques for Forensic Analysis of Dyes in Single Fibers

| Technique Category | Specific Technique | Primary Application in Dye Analysis | Key Advantages | Key Limitations / Notes |

|---|---|---|---|---|

| Microspectroscopy | UV-Vis Microspectrophotometry (MSP) | Color comparison, discrimination of visually similar dyes [3] | Non-destructive; provides a characteristic spectral "fingerprint" [2] | Can struggle with complex dye mixtures [2] |

| Fluorescence MSP | Discrimination of fibers with similar color but different dye composition [3] | Non-destructive; highly sensitive | Requires dyes to be fluorescent | |

| Infrared (IR) Microscopy | Identification of fiber polymer composition and some finishing agents [1] [4] | Non-destructive; combined with microscope | Less specific for dye identification itself | |

| Raman Microscopy | Analysis of dyes and pigments directly on the fiber [1] | Non-destructive; minimal sample preparation | Fluorescence interference can be an issue | |

| Separation Methods | Thin-Layer Chromatography (TLC) | Separation and identification of dye components in a mixture [5] [4] | Cost-effective; uses basic lab equipment | Destructive; requires dye extraction |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation of complex dye mixtures [4] [2] | High discriminative power; can be coupled to Mass Spectrometry (MS) | Destructive; requires expertise and method development | |

| Capillary Electromigration Methods (CEMs) | Separation of charged, water-soluble dye components [1] | High separation efficiency; small sample volume | Challenging for insoluble dyes; sensitivity can be insufficient for single fibers [1] | |

| Advanced / Hyphenated Techniques | Microfluidics Extraction coupled with Q-TOF Mass Spectrometer | Direct characterization of multiple dyes from a single fiber thread [6] | Fast (<12 min); automated; requires only ~10 µL solvent; enables structural characterization | Highly specialized, cutting-edge equipment |

| LC-MS / HPLC-MS | Discrimination between dyes with indistinguishable UV-Vis spectra [2] | Provides molecular specificity and structural information | Destructive; requires significant method development and expertise | |

| Data Analysis | Chemometrics (PCA, AHC) | Multivariate statistical analysis of spectral data to objectively differentiate dyes [4] [3] | Enhances discrimination power; reduces subjective interpretation | Requires statistical software and expertise |

Step-by-Step Analytical Protocol

This protocol outlines a recommended workflow, prioritizing non-destructive techniques before moving to destructive but more specific methods.

1. Initial Microscopic Examination

- Procedure: Begin with a visual and microscopic examination of the fiber using a comparison microscope.

- Details: Observe and document the fiber's color, diameter, and morphological features in both longitudinal view and cross-section [1]. Use polarized light microscopy to assess birefringence and gain information on the distribution of crystalline and amorphous particles, which aids in fiber typing [1].

- Objective: This provides an initial classification of the fiber (e.g., cotton, wool, polyester) and allows for a direct visual comparison with a known control fiber.

2. Microspectrophotometry (MSP) Analysis

- Procedure: Acquire UV-Vis absorption and/or fluorescence spectra from the single fiber using a microspectrophotometer [3].

- Details: Collect multiple spectra from different points along the fiber to check for dye homogeneity. Compare the spectral profile of the unknown fiber directly with that of a known control sample.

- Objective: To provide a quantitative, objective comparison of color that is more sensitive than the human eye. This technique can discriminate between fibers that appear visually similar but have different dye compositions [3].

3. Vibrational Spectroscopy

- Procedure: Analyze the fiber using Raman and/or Infrared microscopy.

- Details:

- Raman Microscopy: Focus the laser on the fiber to obtain a Raman spectrum, which can provide specific information about the molecular structure of the dyes and pigments present [1] [4].

- Infrared (IR) Microscopy: Collect an IR spectrum from the fiber to confirm its polymer composition (e.g., nylon, acrylic) [1].

- Objective: To gain molecular-level information about the dye and fiber non-destructively. Raman is particularly valuable for characterizing specific dye molecules.

4. Dye Extraction for Chromatographic Analysis

- Procedure: If further discrimination is required, proceed with a destructive method. The choice of extraction solvent is critical and should be optimized based on the fiber type.

- Details:

- Place the single fiber into a micro-vial.

- Add a minimal volume (e.g., 5–10 µL) of an appropriate solvent (e.g., pyridine:water for many dyes, hydrochloric acid for basic dyes on acrylics) [4].

- Heat the vial appropriately to facilitate dye extraction without degradation.

- Objective: To solubilize the dye(s) from the fiber matrix for subsequent separation and analysis.

5. Separation and Analysis of Dye Components

- Procedure A (TLC): Spot the extracted dye solution onto a TLC plate. Develop the plate in a suitable solvent system. Document the resolved dye bands under visible and UV light [5] [4].

- Procedure B (HPLC/-MS): Inject the extract into an HPLC system. Use a C18 reverse-phase column and a water-acetonitrile gradient with a UV-Vis diode array detector (DAD). For enhanced identification, couple the HPLC to a Mass Spectrometer (LC-MS) [2].

- Procedure C (Advanced Microfluidics): For a highly efficient and fast analysis, use an automated microfluidics extraction system directly coupled to a Q-TOF mass spectrometer [6]. This system can characterize multiple dyes from a single fiber in under 12 minutes.

- Objective: To separate the complex dye mixture into its individual components for precise comparison and identification.

6. Data Analysis and Reporting

- Procedure: Compare the chromatographic profiles (retention times in HPLC, Rf values in TLC) and/or mass spectra of the unknown sample with those of the control.

- Details: Employ multivariate statistical techniques like Principal Components Analysis (PCA) on spectral data (e.g., from MSP) to objectively confirm discrimination or association [4] [3].

- Objective: To interpret all analytical data and reach a scientifically defensible conclusion regarding the potential common origin of the compared fibers.

Advanced Methodology: Microfluidics-MS

Recent advancements have introduced more efficient methods. The following workflow diagram illustrates an automated microfluidics-MS technique for direct trace fiber analysis.

Diagram 1: Automated Microfluidics-MS Workflow for single fiber dye analysis, highlighting key advantages of the advanced method [6].

Discussion and Best Practices

The forensic analysis of single fibers is a multi-faceted process. The protocol should always begin with non-destructive tests to preserve the integrity of the evidence [1]. The sequence of analyses—moving from general observation (microscopy) to specific molecular characterization (chromatography/MS)—is critical for maximizing information yield.

A significant challenge is the complex nature of dye compositions, as textiles are often dyed with mixtures to achieve a specific shade [4] [2]. This makes separation techniques like TLC and HPLC, and advanced structural techniques like MS, indispensable for definitive discrimination. Furthermore, the application of chemometrics (e.g., Principal Component Analysis) to spectral data from MSP or Raman spectroscopy provides a robust statistical foundation for concluding whether two fibers could have originated from the same source [4] [3].

It is also crucial for practitioners to be aware of the evidence dynamics; studies indicate that up to 80% of transferred fibers can be lost from clothing within the first 4 hours after contact [1] [4]. This underscores the importance of rapid evidence collection at the crime scene.

References

- 1. of Capillary Electromigration Application in the Methods of... Analysis [pmc.ncbi.nlm.nih.gov]

- 2. of Forensic | analysis and Bioanalytical... dyed textile fibers Analytical [link.springer.com]

- 3. (PDF) Forensic Discrimination of Dyed Textile Fibers using UV-VIS... [academia.edu]

- 4. (PDF) Forensic of analysis dyed textile fibers [academia.edu]

- 5. ASTM E 2227 : 2023 Standard for Guide Examination of... Forensic [intertekinform.com]

- 6. Direct Analysis of textile from trace dyes by automated... fibers [ojp.gov]

Comprehensive Application Notes and Protocols: Dye Extraction Methods for Forensic Fiber Analysis

Background and Introduction

Textile fibers are among the most common and valuable forms of trace evidence encountered in forensic investigations. According to the Locard Exchange Principle, when two objects come into contact, there is always a transfer of material, however minute. This transfer creates associative evidence that can link suspects to victims, crime scenes, or objects. The forensic analysis of dyed textile fibers extends beyond mere physical characteristics to the molecular level of dye composition, providing enhanced discriminatory power for comparing questioned and known fibers. Dye analysis offers molecular specificity that complements traditional microscopic and spectroscopic fiber examination techniques, enabling forensic scientists to distinguish between visually similar fibers that may originate from different sources or production batches. [1] [2] [3]

The forensic value of fiber evidence has been demonstrated in numerous serious criminal cases. For instance, between 1996-2002, investigation of a serial killer case in Spotsylvania, Virginia, relied heavily on fiber evidence where particular blue fibers were crucial in linking the perpetrator to all crime scenes. Such case examples underscore the importance of robust, sensitive analytical methods for fiber and dye analysis in forensic contexts. [4]

Table 1: Analytical Techniques for Forensic Fiber and Dye Analysis

| Technique | Target Analysis | Sensitivity | Discriminatory Power | Sample Requirements |

|---|---|---|---|---|

| Microscopy | Fiber morphology, diameter, color | Single fiber | Moderate | Non-destructive |

| FT-IR Spectroscopy | Polymer composition | Single fiber | High for synthetics | Non-destructive |

| Microfluidics-MS | Dye composition | 1mm fiber, 10μm diameter | Very high | Minimal destruction |

| TLC | Dye components | Small fiber segment | Moderate | Destructive |

| UV-Vis MSP | Color properties | Single fiber | Moderate | Non-destructive |

| Py-GC/MS | Polymer composition | Single fiber | High | Destructive |

Traditional Dye Extraction and Analysis Methods

Dye Extraction Protocols

The initial critical step in forensic dye analysis involves the efficient extraction of dye molecules from their textile fiber matrix. Based on comprehensive surveys of extraction solvents, pyridine/water (4:3 v/v) has been established as one of the most effective and versatile extraction systems across a broad range of fiber and dye chemistries. This solvent system has demonstrated approximately 82% extraction efficacy across seven dye application classes, 18 chemical classes, and nine types of commercial textile fibers, making it an excellent first choice for extracting unknown dyes from questioned fibers in forensic casework. [5]

The extraction process must be carefully optimized based on both fiber type and dye chemistry to achieve maximum recovery while minimizing degradation of dye molecules. The following table summarizes recommended extraction solvents for various fiber types:

Table 2: Extraction Solvents for Different Fiber Types

| Fiber Type | Primary Extraction Solvent | Alternative Solvent | Dye Classes Extracted | Extraction Temperature |

|---|---|---|---|---|

| Wool | Pyridine/water (4:3) | 2% Aqueous oxalic acid | Acid, Metallized | 90-100°C |

| Cotton & Viscose | Glacial acetic acid | Pyridine/water (4:3) | Azoic, Direct | 90-100°C |

| Polyester | Pyridine/water (4:3) | DMF/Formic acid (1:1) | Basic, Disperse | 90-100°C |

| Nylon | Pyridine/water (4:3) | - | Acid, Basic | 90-100°C |

| Acrylic | Formic acid/water (1:1) | - | Basic | 90-100°C |

| Acetate/Triacetate | Pyridine/water (4:3) | - | Disperse | 90-100°C |

Thin Layer Chromatography (TLC) Analysis

Thin Layer Chromatography remains a widely used technique in forensic laboratories for the comparison of dye extracts due to its simplicity, cost-effectiveness, and visualization capabilities. While TLC does not provide definitive identification of individual dye components, it offers excellent comparative value for assessing whether questioned and known fiber samples share the same dye composition. The separation relies on the differential migration of dye components between a stationary phase (typically silica gel) and a mobile phase (elution solvent), resulting in distinctive band patterns that can be compared across samples. [6] [4]

Standard TLC Protocol for Dye Analysis:

- Sample Preparation: Extract dye using appropriate solvent (typically pyridine/water 4:3) by heating fiber samples (approximately 0.5 cm in length) in 0.5 mL solvent at 90-100°C for 15-20 minutes. Monitor solvent level to prevent complete evaporation. [6]

- TLC Plate Preparation: Using a pencil (not pen), draw a faint line approximately 1 cm from the bottom of the TLC plate. Mark equidistant spots for samples and standards, maintaining at least 5 mm from plate edges. [6]

- Sample Application: Using capillary spotters, apply small amounts (resulting in spots ≤2 mm diameter) of each extraction sample onto the pencil line. Use quick, gentle vertical motions to avoid damaging the stationary phase. Allow spots to dry completely. [6]

- Elution Chamber Preparation: Add selected elution solvent to cover less than 1 cm of chamber bottom. Place filter paper in chamber to maintain vapor saturation. Cover and gently tilt to saturate the paper. Common elution systems include: n-Butanol/acetic acid/water (2:1:5, use upper phase) for nylon fibers; n-Butanol/acetone/water/ammonia (5:5:1:2) for wool fibers; Toluene/pyridine (4:1) for polyester and acetate fibers. [6]

- Chromatography: Place prepared TLC plate in chamber, ensuring the solvent level does not contact the sample spots directly. Cover chamber and allow solvent to migrate until the front reaches 1-2 cm from top of plate (typically 10-20 minutes). [6]

- Visualization and Documentation: Mark solvent front immediately after removal. Examine under visible light, then under UV/alternate light sources. Document with photography. Measure migration distances and calculate Rf values (distance from origin to spot center divided by distance from origin to solvent front). Compare patterns between questioned and known samples. [6]

Advanced Instrumental Analysis Methods

Microfluidics Extraction Coupled with Mass Spectrometry

The integration of microfluidics technology with high-resolution mass spectrometry represents a significant advancement in forensic dye analysis, addressing the critical need for minimal sample consumption and automated processing. This approach enables the analysis of trace evidence samples that would be insufficient for traditional methods, with demonstrated capability to characterize multiple dyes (≥3 dyes) from a single fiber thread as short as 1 mm with a diameter of approximately 10 μm. The automated microfluidics device (MFD) system utilizes an in-house made automated procedure that requires only 10 μL of organic solvent for extraction, with total extraction and identification time under 12 minutes, making it both forensically efficient and environmentally friendly through reduced solvent consumption. [1] [2] [3]

Microfluidics-MS Protocol for Trace Fiber Analysis:

- Instrument Setup: Configure the MFD system with appropriate solvent reservoirs (typically pyridine/water 4:3 for nylon fibers). Calibrate Q-TOF mass spectrometer using standard compounds according to manufacturer specifications. Establish connection interface between MFD and MS. [1] [3]

- Sample Preparation: Mount fiber sample (approximately 1 mm length) in MFD extraction chamber using clean forceps. For single fibers, use microscopic guidance for precise placement. [1] [3]

- Extraction Parameters: Program automated extraction method with the following optimized conditions: extraction solvent volume = 10 μL; temperature = 80°C; extraction time = 5-7 minutes; mixing speed = moderate agitation. [1] [3]

- MS Analysis Conditions: For Q-TOF MS analysis: Ionization mode = ESI positive/negative depending on dye class; mass range = 50-1500 m/z; resolution = >20,000 FWHM; source temperature = 150°C; desolvation temperature = 350°C; capillary voltage = 2.5-3.0 kV; cone voltage = 20-40 V. [1] [3]

- Tandem MS Analysis: For structural characterization, employ MS/MS fragmentation with collision energy optimized based on dye class (typically 15-35 eV). Use argon as collision gas. [1] [3]

- Data Analysis: Process high-resolution mass spectra to determine elemental composition and isotopic distributions. Compare fragmentation patterns with reference standards or databases for structural identification. Use statistical analysis for comparison of questioned and known samples. [1] [3]

Capillary Electrophoresis Analysis

Capillary Electrophoresis (CE) offers an alternative separation technique for forensic dye analysis, providing excellent resolution for complex dye mixtures including anthraquinone, azo, and metal complex acid dyes from nylon fibers. The high separation efficiency of CE complements chromatographic approaches and can be particularly valuable for dyes that are challenging to resolve using TLC or LC methods. The optimization of CE conditions enables discrimination of dyes with similar colors through their distinctive migration times and diode array spectra. [7]

CE Protocol for Acid Dye Analysis:

- Extraction Optimization: Perform combinatorial experiments using three-component mixture designs varying water, pyridine, and aqueous ammonia at different extraction temperatures and durations. Model extraction efficiency as a function of solvent composition to define optimum conditions for specific dye subclasses. [7]

- CE Conditions: Prepare electrolyte solution of 15 mM ammonium acetate in acetonitrile/water (40:60, v/v) at pH 9.3. Set separation voltage to 20-30 kV with capillary temperature maintained at 25°C. Use hydrodynamic injection (0.5 psi for 5-10 seconds). [7]

- Detection: Employ diode array detection with scanning from 200-800 nm. Monitor specific wavelengths characteristic of different dye classes (e.g., 254 nm, 520 nm, 620 nm). [7]

- Data Analysis: Compare migration times and UV-Vis spectra of questioned and known samples. Use peak area ratios for quantitative comparisons when appropriate. [7]

Workflow Visualization

Diagram 1: Traditional TLC Workflow for Forensic Dye Analysis. This workflow outlines the sequential steps for dye extraction and TLC analysis, from initial fiber examination through pattern comparison.

Diagram 2: Microfluidics-MS Workflow for High-Sensitivity Dye Analysis. This automated workflow enables rapid analysis of minute fiber samples with minimal solvent consumption.

Applications and Conclusion

Forensic Implementation Considerations

The implementation of dye analysis methods in forensic laboratories requires careful consideration of sample preservation, method validation, and quality assurance. As outlined in ASTM E2227-13 Standard Guide for Forensic Examination of Non-Reactive Dyes in Textile Fibers by Thin-Layer Chromatography, forensic service providers must maintain strict protocols to ensure the reliability and admissibility of results in legal proceedings. Additionally, accreditation through programs such as the ANSI National Accreditation Board (ANAB) instills confidence in the competencies of forensic laboratories performing fiber and dye analysis. [4]

The evolution of dye extraction and analysis methods has progressively addressed the critical needs of forensic science. Traditional techniques like TLC continue to offer value for routine casework, while advanced approaches such as microfluidics-MS and CE provide enhanced capabilities for challenging samples. The development of standardized processes for identifying dyes in fibers, supported by statistical rigor and objective comparison methodologies, represents a significant step forward in responding to the National Academy of Sciences recommendations for improved quantitative analysis of trace evidence. These advancements ultimately strengthen the evidential value of fiber evidence in courtroom proceedings through improved discriminatory power and statistical assessment. [8]

References

- 1. Direct Analysis of textile dyes from trace fibers by automated microfluidics extraction system coupled with Q-TOF mass spectrometer for forensic applications | Office of Justice Programs [ojp.gov]

- 2. Direct analysis of textile dyes from trace fibers by automated microfluidics extraction system coupled with Q-TOF mass spectrometer for forensic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Direct analysis of textile dyes from trace fibers by automated microfluidics extraction system coupled with Q-TOF mass spectrometer for forensic applications - ScienceDirect [sciencedirect.com]

- 4. Forensic Fiber Analysis Standards - The ANSI Blog [blog.ansi.org]

- 5. A survey of extraction solvents in the forensic analysis of textile dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fabric Analysis – Forensic Chemistry Laboratory Manual [openbooks.library.unt.edu]

- 7. Forensic analysis of anthraquinone, azo, and metal complex acid dyes from nylon fibers by micro-extraction and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Standardized Process Developed for Identifying Dyes in Fibers | National Institute of Justice [nij.ojp.gov]

Acid Brown 434 for silk cotton wool dyeing and printing

Chemical Profile: Acid Brown 434

The following table summarizes the key identifiers and basic properties of this compound gathered from the search results.

| Property | Value / Description |

|---|---|

| CAS No. | 126851-40-9 [1] [2] [3] |

| Common Names | This compound, Acid Brown RL, Everlan Brown ERL [1] |

| Appearance | Information not available in search results |

| Primary Applications | Wool, nylon, silk, and other protein fibers [2]. Also listed for leather [3]. |

| Density | 1.89 at 20℃ [1] |

| Water Solubility | 53.8 g/L at 22℃ [1] |

| LogP | -2.2 at 22℃ [1] |

General Application Notes for Acid Dyes

The core principle of acid dyeing involves using an acidic dyebath (with vinegar or citric acid) and heat to fix the dye to the fibers [4] [5]. The protocols below are standard methods for acid dyes and can be used as a starting point for this compound.

Immersion Dyeing (Stove Top Method)

This method is suitable for all protein fibers, especially wool, as it allows for careful temperature control to prevent felting [5].

Workflow: Immersion Dyeing

- Step 1: Pre-wet the Material. Thoroughly wet the fiber (wool, silk, or nylon) in warm water before dyeing [5].

- Step 2: Prepare the Dyebath. Fill a stainless steel or enamel pot with enough hot water for the material to move freely. Turn on the heat [5].

- Step 3: Add Dye. Add the dye powder to the pot and stir until fully dissolved. A typical starting point is 2-4% of the dry weight of the fabric in dye powder (e.g., 0.3 to 0.6 oz for 1 lb of fabric) [5].

- Step 4: Add Material. Add the pre-wetted fabric to the dyebath [5].

- Step 5: Heat. Raise the temperature to 185-200°F (85-93°C), just below boiling. Stir frequently [5].

- Step 6: Acidulate. Add 1/4 cup of white vinegar or 1 tablespoon of citric acid per pound of dry fabric. Avoid pouring directly onto the fabric [5].

- Step 7: Maintain Dyeing. Maintain the temperature and stir frequently for 30 minutes [5].

- Step 8: Cool and Rinse. For wool, a gradual cooling of the dyebath is important to prevent felting. Remove the fabric and rinse it in progressively cooler water until it runs clear [5].

- Step 9: Wash. Finally, wash the dyed material with a mild detergent (e.g., Dharma Dyer's Detergent) in warm water to remove any unfixed dye [5].

Direct Printing & Painting

Acid dyes can be used for direct application techniques like painting, stamping, or screen printing, which require a thickener and steam setting to fix the dye [5].

Workflow: Direct Printing & Painting

- Step 1: Prepare the Fabric. Wash, dry, and iron the fabric (silk or wool) to remove any sizing or finishes [5].

- Step 2: Prepare Dye Stock Solution.

- Step 3: Prepare Thickener Paste.

- Mix chemical water by adding 1/4 cup of urea (helps keep dyes soluble) and 1 tablespoon of vinegar to 1 quart of water [5].

- Slowly sprinkle Sodium Alginate (use 'F' grade for fine lines on silk, 'SH' for cotton) over the solution while stirring constantly for 10 minutes or using a blender. Let it stand for a few hours or overnight before use [5].

- Step 4: Combine for Printing. Add the prepared dye stock solution to the thickener paste. The proportion depends on the desired color intensity [5].

- Step 5: Apply the Dye. Use the dye-thickener mixture for screen printing, hand-painting, or stamping on the prepared fabric [5].

- Step 6: Set the Dye.

- Air dry the printed/painted fabric completely [5].

- Fix the dyes by steam setting. The specific time and temperature for steam setting this compound would require optimization, but general guidelines for acid dyes are available from thickener and dye manufacturers.

- Step 7: Post-processing. After steaming, rinse the fabric to remove the thickener and any unfixed dye, then wash with a mild detergent [5].

Critical Application Considerations

- Material Suitability: Acid dyes are primarily intended for protein fibers (wool, silk) and nylon [4] [2] [6]. They are generally not effective on cellulose fibers like cotton unless a separate mordanting process is used, which is outside the scope of standard acid dyeing.

- Safety Protocol: Although this compound's specific toxicity profile is not listed, handle all dye powders with care. Use gloves, a dust mask, and work in a well-ventilated area [5].

- Dye Solubility: The solubility of this compound is known (53.8 g/L at 22°C) [1]. If you encounter issues dissolving the dye when making a stock solution, a small amount of alcohol (about 1 tablespoon) can be added as a wetting agent, or the solution can be gently heated [5].

Knowledge Gaps and Research Needs

The available information has several limitations for a research context:

- Missing Performance Data: Critical data for textile applications, such as wash fastness, light fastness, and rubbing fastness, are not available for this compound in the search results.

- Cotton Dyeing Protocol: As an acid dye, it is not inherently suitable for cotton. Achieving coloration on cotton would require extensive research into mordanting agents and techniques.

- Optimized Formulations: The search results do not provide specific dye concentrations, pH levels, or exhausting agent recommendations optimized for this compound.

References

- 1. | 126851-40-9 this compound [chemicalbook.com]

- 2. & Acid Dyestuff | Dyes , Acid & Fabrics - Molkem Wool Silk [molkem.com]

- 3. - Mohit Industries Acid Dyes [mohitindustries.in]

- 4. Jacquard Products — Acid Dye [jacquardproducts.com]

- 5. Instructions for Acid Dyes [dharmatrading.com]

- 6. Acid Dyes for Silk & Wool | George Weil [georgeweil.com]

Acid Brown 434: Key Chemical Properties

The following table consolidates the basic physico-chemical data available for Acid Brown 434, which is essential for understanding its behavior in water and selecting appropriate removal techniques.

| Property | Value | Condition |

|---|---|---|

| CAS Registry Number | 126851-40-9 | - |

| Common Synonyms | Acid Brown RL; Everlan Brown ERL | - |

| Density | 1.89 g/cm³ | at 20°C |

| Water Solubility | 53.8 g/L | at 22°C |

| LogP (Octanol-Water) | -2.2 | at 22°C |

| Hazard Statement | H412: Harmful to aquatic life with long-lasting effects | - |

Insights for Wastewater Removal Strategies

Based on its properties, you can infer the following to guide your experiments:

- High Solubility and Low LogP: The high water solubility and negative LogP value indicate that this compound is highly hydrophilic (water-loving) and not prone to volatilize or accumulate in fats [1]. This makes physical separation methods like adsorption (e.g., using activated carbon) potentially challenging, though worth testing.

- Potential for Advanced Oxidation Processes (AOPs): The dye's high solubility and persistence in water make it a good candidate for destruction via Advanced Oxidation Processes (AOPs). These processes use powerful, non-selective hydroxyl radicals to break down complex organic molecules [3].

- Environmental Caution: The H412 hazard statement confirms that effective removal of this dye from wastewater is crucial to prevent long-term harm to aquatic ecosystems [2].

Proposed Experimental Workflow for AOPs

Given the lack of direct protocols for this specific dye, the following workflow adapts general AOP principles for investigating this compound removal.

Frequently Asked Questions

Why are Advanced Oxidation Processes (AOPs) recommended for degrading this compound? AOPs are recommended because they generate highly reactive and non-selective hydroxyl radicals (•OH) that can effectively break down complex, non-biodegradable organic molecules like dyes into smaller, less harmful end-products, or even achieve full mineralization to CO₂ and water [3]. The high solubility of this compound makes it well-suited for treatment in these aqueous-phase chemical processes.

What is a key analytical challenge in monitoring the degradation of this compound? A primary challenge is distinguishing between decolorization and complete mineralization. The dye's chromophore structure may break down quickly, making the solution appear colorless, but the organic carbon may still remain in the water as transformation products. It is crucial to use complementary techniques: UV-Vis spectrophotometry to track color removal and Total Organic Carbon (TOC) analysis to confirm the actual destruction of the organic molecule [3].

References

adsorption removal Acid Brown 434 nanocellulose

Troubleshooting Common Experimental Issues

Here are answers to specific problems you might encounter when working with nanocellulose adsorbents for dye removal.

| Problem Question | Potential Cause & Solution |

|---|

| Low Dye Removal Efficiency | • Cause: Inadequate surface charge or functional groups on nanocellulose. • Solution: Chemically modify nanocellulose to introduce more anionic groups (e.g., carboxyl via TEMPO-oxidation, sulfate via acid hydrolysis, or amine via silanization) to enhance electrostatic attraction with cationic dyes [1] [2] [3]. | | Slow Adsorption Kinetics | • Cause: Diffusion limitations or low affinity between adsorbent and dye. • Solution: Ensure proper dispersion of nanocellulose in solution. Increase surface area by using aerogel or hydrogel forms. Verify that solution pH is optimized for the dye-adsorbent pair (e.g., low pH for anionic dyes, high pH for cationic dyes) [4] [5]. | | Poor Selectivity for Target Dye | • Cause: Non-specific binding sites on nanocellulose surface. • Solution: Implement targeted surface functionalization. For example, graft specific functional groups like N-[3-(trimethoxysilyl)propyl]ethylenediamine (TMSPEDA) that have high affinity for your target dye molecule [4]. | | Difficulty Regenerating/Reusing Adsorbent | • Cause: Strong chemisorption or irreversible binding of dye. • Solution: Use desorbing agents like diluted acids, bases, or salts in the regeneration step. Studies show that properly designed adsorbents can be used for at least 5 adsorption/desorption cycles without significant capacity loss [4]. |

Experimental Protocols for Key Processes

Here are detailed methodologies for the core activities involved in creating and testing a nanocellulose-based adsorbent.

Protocol 1: Surface Functionalization of Nanocellulose with TMSPEDA